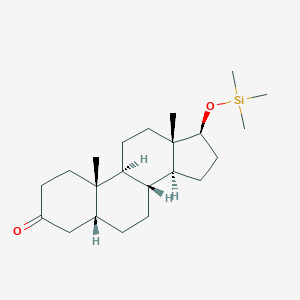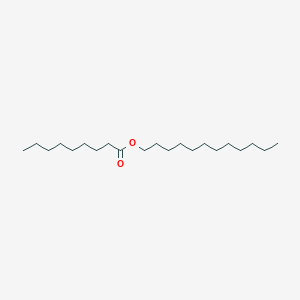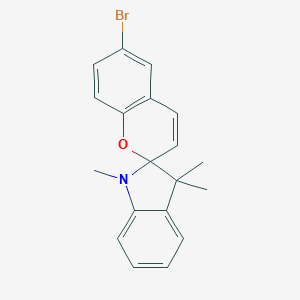
1,3,3-Trimethylindolino-6’-bromobenzopyrylospiran
Übersicht
Beschreibung
1,3,3-Trimethylindolino-6’-bromobenzopyrylospiran is a photochromic compound known for its ability to change color when exposed to light. This compound is part of the spiropyran family, which is characterized by its unique molecular structure that allows reversible transformation between two forms under different light conditions. The molecular formula of this compound is C19H18BrNO, and it has a molecular weight of 356.26 g/mol .
Wissenschaftliche Forschungsanwendungen
1,3,3-Trimethylindolino-6’-bromobenzopyrylospiran has a wide range of applications in scientific research:
Chemistry: Used as a photochromic switch in molecular devices and sensors.
Biology: Employed in the study of photoresponsive biological systems.
Medicine: Investigated for potential use in light-activated drug delivery systems.
Industry: Utilized in the development of smart materials and coatings that change color in response to light.
Wirkmechanismus
Target of Action
It is known to be a photochromic compound , which means it changes its color when exposed to light. This suggests that its targets could be light-sensitive molecules or systems.
Mode of Action
The mode of action of this compound is primarily through its photochromic properties . Upon exposure to light, it undergoes a structural change that alters its absorption spectrum, leading to a visible color change . This light-induced transformation can be reversed by removing the light source .
Result of Action
The primary result of the action of this compound is a change in color upon exposure to light . This property makes it useful in various applications, such as the development of photochromic lenses and molecular switches .
Action Environment
The action of 1,3,3-Trimethylindolino-6’-bromobenzopyrylospiran is highly dependent on the presence of light . Therefore, environmental factors such as light intensity and wavelength can significantly influence its action, efficacy, and stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Trimethylindolino-6’-bromobenzopyrylospiran typically involves the reaction of 1,3,3-trimethylindoline with 6-bromobenzopyrylium salts. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The product is then purified through recrystallization or chromatography to achieve high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,3-Trimethylindolino-6’-bromobenzopyrylospiran undergoes various chemical reactions, including:
Photochromic Reactions: Reversible transformation between the spiropyran and merocyanine forms under UV and visible light.
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Photochromic Reactions: UV light (365 nm) for the conversion to the merocyanine form and visible light for the reverse reaction.
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products Formed
Photochromic Reactions: Merocyanine form.
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,3-Trimethylindolino-6’-nitrobenzopyrylospiran: Similar photochromic properties but with a nitro group instead of a bromine atom.
6-Bromo-1’,3’,3’-trimethylspiro [1 (2 H)-benzopyran-2,2’-indoline]: Another compound in the spiropyran family with similar photochromic behavior.
Uniqueness
1,3,3-Trimethylindolino-6’-bromobenzopyrylospiran is unique due to its specific bromine substitution, which can influence its reactivity and photochromic properties. The presence of the bromine atom allows for further functionalization through substitution reactions, making it a versatile compound for various applications .
Eigenschaften
IUPAC Name |
6-bromo-1',3',3'-trimethylspiro[chromene-2,2'-indole] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO/c1-18(2)15-6-4-5-7-16(15)21(3)19(18)11-10-13-12-14(20)8-9-17(13)22-19/h4-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDULIJWZMMHIEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)Br)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344143 | |
| Record name | 1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16650-14-9 | |
| Record name | 1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


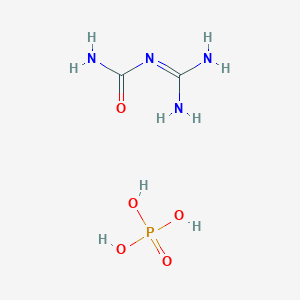
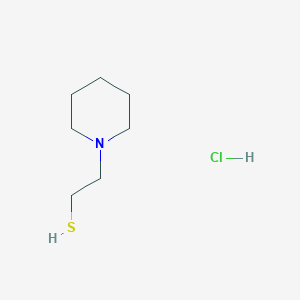

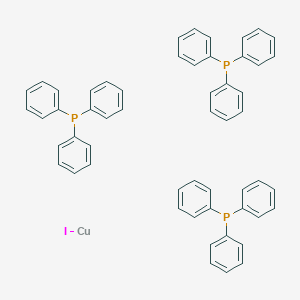
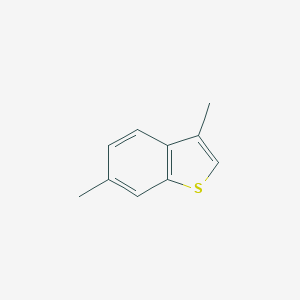
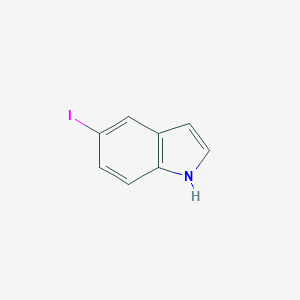
![2-Methylimidazo[1,2-b]pyridazine](/img/structure/B102022.png)
![2-[(4-bromobenzoyl)amino]acetic Acid](/img/structure/B102023.png)
![4-[2-Hydroxy-4-methoxy-6-(2-oxoheptyl)benzoyloxy]-2-methoxy-6-pentylbenzoic acid methyl ester](/img/structure/B102025.png)
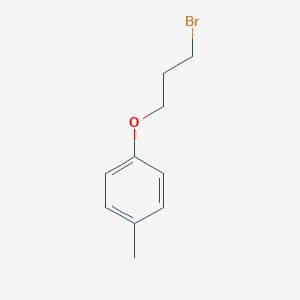
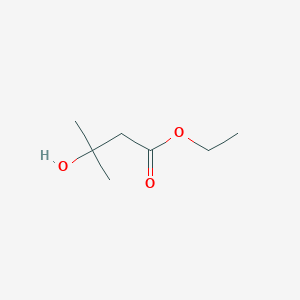
![9H-Purine, 9-(trimethylsilyl)-6-[(trimethylsilyl)oxy]-](/img/structure/B102029.png)
